molecular formula C30H27NO6 B296690 methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate

methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate

货号 B296690
分子量: 497.5 g/mol
InChI 键: VLBBSOCDYFJYNN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate, also known as ME-344, is a small molecule compound that has shown promising results in preclinical studies as an anti-cancer agent.

作用机制

Methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate exerts its anti-cancer effects through multiple mechanisms. It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate also disrupts mitochondrial function, leading to the production of reactive oxygen species and subsequent cell death. Additionally, methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate inhibits the activity of heat shock protein 90, which is involved in the regulation of multiple signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects:
methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate has been shown to have low toxicity in preclinical studies, with no significant adverse effects observed. It has been found to be well-tolerated in animal models and has a favorable pharmacokinetic profile. methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.

实验室实验的优点和局限性

One of the major advantages of methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate is its low toxicity, which makes it a promising candidate for further development as an anti-cancer agent. However, its efficacy in clinical trials remains to be established. One limitation of methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate is its poor water solubility, which may affect its bioavailability and limit its clinical use.

未来方向

There are several potential future directions for research on methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate. One area of focus could be the development of more efficient synthesis methods to improve its bioavailability. Another area of interest could be the investigation of its potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further preclinical studies are needed to determine the optimal dosing and treatment regimens for methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate in different cancer types. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate is a promising anti-cancer agent that has shown efficacy in preclinical studies. Its low toxicity and multiple mechanisms of action make it a potential candidate for further development as a cancer therapy. However, further research is needed to determine its optimal use and potential limitations.

合成方法

Methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate is synthesized using a multi-step process that involves the reaction of 4-hydroxycoumarin with 3-ethoxy-4-(naphthalen-2-ylmethoxy)benzaldehyde, followed by amination with ammonia and methylation with methyl iodide. The final product is obtained after purification using column chromatography.

科学研究应用

Methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate has been extensively studied in preclinical models for its anti-cancer properties. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer. methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

属性

分子式

C30H27NO6

分子量

497.5 g/mol

IUPAC 名称

methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate

InChI

InChI=1S/C30H27NO6/c1-3-35-26-15-21(10-13-24(26)36-17-18-8-9-19-6-4-5-7-20(19)14-18)27-23-12-11-22(32)16-25(23)37-29(31)28(27)30(33)34-2/h4-16,27,32H,3,17,31H2,1-2H3

InChI 键

VLBBSOCDYFJYNN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C(=O)OC)N)OCC4=CC5=CC=CC=C5C=C4

规范 SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C(=O)OC)N)OCC4=CC5=CC=CC=C5C=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。